molecular formula C10H14N2O B144853 1-(ピリジン-4-イル)ピペリジン-4-オール CAS No. 130658-65-0

1-(ピリジン-4-イル)ピペリジン-4-オール

カタログ番号 B144853
CAS番号: 130658-65-0
分子量: 178.23 g/mol
InChIキー: DMQVSUISDOVWEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including nucleophilic aromatic substitution, hydrogenation, and iodination as reported in the synthesis of a key intermediate for Crizotinib . Another synthesis method involves the reductive selenation of pyridine-carbaldehyde with sodium hydrogen selenide, followed by reduction under mild conditions . Additionally, a one-pot, three-component synthesis method is described for the preparation of a chromeno[4,3-d]pyrimidin-5-one derivative .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques such as IR, Raman, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography . The crystal structures of some compounds reveal non-covalent interactions such as C-H···N and π-π stacking, which are crucial for the stability of the molecules .

Chemical Reactions Analysis

The papers describe the reactivity of related compounds in various chemical reactions. For instance, the synthesis of 4-pyrones from 1,3-diynones is promoted by 1,4-addition of piperidine, followed by cyclization and hydrolysis . The bioactivity of synthesized compounds is also tested, indicating potential inhibitory activities against fungi .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are analyzed using computational methods such as density functional theory (DFT) and natural bond orbital (NBO) analysis . The thermodynamic properties are calculated at different temperatures, revealing that heat capacities, entropies, and enthalpy changes increase with temperature . The electronic properties, including HOMO and LUMO energies and hyperpolarizability, are also computed .

Relevant Case Studies

Several case studies are mentioned where synthesized compounds exhibit biological activities. For example, some pyrrolidine derivatives show antiarrhythmic and antihypertensive effects, which are attributed to their alpha-adrenolytic properties . Another study reports the anti-proliferative activity of organoselenium compounds against mammalian cell lines .

科学的研究の応用

医薬品設計における役割

“1-(ピリジン-4-イル)ピペリジン-4-オール”を含むピペリジン誘導体は、製薬業界で重要な役割を果たしている . それらは、アルカロイドに加えて、20種類以上の医薬品のクラスに見られる . ピペリジン部分は、FDA承認薬剤で最も一般的な構造の1つである .

抗がん用途

ピペリジン誘導体は、抗がん剤としてさまざまな方法で使用されている . たとえば、2-アミノ-4-(1-ピペリジン)ピリジン誘導体は、臨床的に抵抗性の未分化リンパ腫キナーゼ(ALK)およびc-ros癌遺伝子1キナーゼ(ROS1)の二重阻害剤として設計されてきた .

抗菌および抗真菌用途

“1-(ピリジン-4-イル)ピペリジン-4-オール”を潜在的に変換できるピペリジン-4-オン誘導体は、有望な抗菌および抗真菌活性を示している . これらの化合物は、より強力な抗菌および抗真菌剤を開発するためのテンプレートとして使用できる可能性がある。それらは、副作用が少ない .

抗ウイルス用途

ピペリジン誘導体は、抗ウイルス剤としても使用されている . それらのユニークな構造により、さまざまなウイルスタンパク質と相互作用して機能を阻害し、ウイルス複製を阻害することができる .

抗マラリア用途

ピペリジン誘導体は、抗マラリア剤としての可能性を示している <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 1

作用機序

Target of Action

The primary target of 1-(Pyridin-4-yl)piperidin-4-ol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the B-raf protein, to exert its effects . .

Biochemical Pathways

The compound’s action affects the pathways involving the B-raf protein . B-raf is part of the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion. Alterations in this pathway can lead to various types of cancers.

Result of Action

The molecular and cellular effects of 1-(Pyridin-4-yl)piperidin-4-ol’s action depend on its interaction with the B-raf protein . By targeting this protein, the compound could potentially influence cell growth and division.

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(Pyridin-4-yl)piperidin-4-ol” and its derivatives could have potential applications in the pharmaceutical industry in the future.

特性

IUPAC Name

1-pyridin-4-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQVSUISDOVWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634247
Record name 1-(Pyridin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130658-65-0
Record name 1-(Pyridin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130658-65-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloropyridine hydrochloride (7.50 g), 4-hydroxypiperidine (5.06 g) and sodium bicarbonate (10.1 g) in isoamyl alcohol (60 ml) was heated under reflux with stirring for 60 hours and then evaporated. The residue was extracted several times with a boiling mixture of ethyl acetate/methanol (10:1) and the combined extracts were filtered and evaporated. The residue was sublimed at 120°-150° and 0.2 mm pressure to give the pure product, (7.30 g), m.p. 155°-156°.
Name
4-chloropyridine hydrochloride
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxypiperidine (7.80 g, 77 mmol), 4-bromopyridine (15.0 g, 77 mmol), and triethylamine (32 mL, 231 mmol) in 90 mL of EtOH and 30 mL of H2O was heated at 150° C. in a sealed tube for 4 days. The mixture was concentrated and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with 1 N NaOH (2×), diluted with EtOAc and the resulting solid collected by filtration affording 7.30 g (53%) of the title compound.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
53%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxypiperidine (30 g), 4-chloropyridine hydrochloride (45 g), sodium hydrogen carbonate (60 g) and isoamylalcohol (300 ml) was refluxed for 60 hours. The reaction solution was cooled, and insoluble materials were filtered off. The filtrate was concentrated, and the resulting crystals were washed with ether and dried to give 4-hydroxy-1-(4-pyridyl)piperidine (18 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。